REACTION_CXSMILES
|
[K].[NH2:2][C:3]1[C:8]([Cl:9])=[CH:7][N:6]=[CH:5][C:4]=1[Cl:10].[CH:11]1([CH2:14][O:15][C:16]2[CH:17]=[C:18]([CH:22]=[CH:23][C:24]=2[O:25][CH:26]([F:28])[F:27])[C:19](Cl)=[O:20])[CH2:13][CH2:12]1.Cl>CN(C=O)C.O>[CH:22]1[C:18]([C:19]([NH:2][C:3]2[C:4]([Cl:10])=[CH:5][N:6]=[CH:7][C:8]=2[Cl:9])=[O:20])=[CH:17][C:16]([O:15][CH2:14][CH:11]2[CH2:12][CH2:13]2)=[C:24]([O:25][CH:26]([F:27])[F:28])[CH:23]=1 |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=NC=C1Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)COC=1C=C(C(=O)Cl)C=CC1OC(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
while stirring vigorously at a temperature of 15 to 40° C., preferably 20 to 30° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is introduced into a reaction vessel
|
Type
|
STIRRING
|
Details
|
while stirring at 15-25° C.
|
Name
|
|
Type
|
|
Smiles
|
C1=CC(=C(C=C1C(=O)NC=2C(=CN=CC2Cl)Cl)OCC3CC3)OC(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |